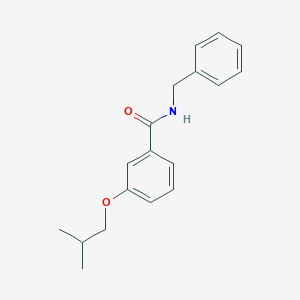

N-benzyl-3-isobutoxybenzamide

Description

N-Benzyl-3-isobutoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an isobutoxy substituent at the meta-position (C3) of the aromatic ring. This compound serves as a structural template in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-benzyl-3-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-6-9-16(11-17)18(20)19-12-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

InChI Key |

PYWVDKZGZXRHHT-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and biological properties:

2.1.1. N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide

- Key Differences :

- Substituents : A bromine atom at the benzyl group’s para-position and a sulfone-containing tetrahydrothiophene ring replace the simple benzyl group in the target compound. The isobutoxy group is at the para-position (C4) instead of meta (C3).

- Molecular Weight : 477.39 g/mol (vs. 283.37 g/mol for the target compound).

- Functional Implications :

- The sulfone group introduces polarity, likely improving aqueous solubility compared to the target compound.

- Applications : Such sulfone-containing analogs are often investigated as protease or kinase inhibitors due to their ability to form hydrogen bonds with enzyme active sites.

2.1.2. 3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide

- Key Differences: Substituents: A 2-chlorophenoxymethyl group replaces the isobutoxy substituent, and the amide nitrogen is bonded to an isobutyl group instead of benzyl. Molecular Weight: 317.81 g/mol. Functional Implications:

- The chlorophenoxy group increases lipophilicity (predicted logP ~4.0 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration.

- Applications: Chlorinated aromatic compounds are common in agrochemicals (e.g., herbicides) due to their stability and pesticidal activity.

Comparative Data Table

Research Findings and Trends

- Electron-Withdrawing Groups : Bromine in ’s compound may enhance binding to tyrosine kinases or proteases by stabilizing charge interactions .

- Lipophilicity vs. Solubility: The chlorophenoxy group in ’s compound prioritizes lipophilicity for agrochemical applications, whereas the sulfone in ’s compound balances solubility and target engagement .

- Synthetic Accessibility : The target compound’s simpler structure likely allows for cost-effective synthesis compared to brominated or sulfonated analogs, which require additional steps for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.